7-Fluoroquinoline-2-carbaldehyde
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Overview
Description
7-Fluoroquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 2nd position of the quinoline ring.
Mechanism of Action
Target of Action
The primary targets of 7-Fluoroquinoline-2-carbaldehyde, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This stabilization forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to DNA synthesis and metabolism . By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to bacterial cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their excellent absorption and bioavailability, broad-spectrum antibacterial activity, and favorable safety profiles .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By interfering with the enzymes necessary for bacterial DNA replication, it leads to bacterial cell death .
Biochemical Analysis
Cellular Effects
It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinolines are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier-Haack reaction, which involves the formylation of 7-fluoroquinoline using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . The reaction conditions generally include heating the reaction mixture to a specific temperature to facilitate the formylation process.
Industrial Production Methods: Industrial production of 7-Fluoroquinoline-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Fluoroquinoline-2-carboxylic acid.
Reduction: 7-Fluoroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the aldehyde group but retains the fluorine atom at the 7th position.
2-Chloro-7-fluoroquinoline: Contains a chlorine atom at the 2nd position instead of an aldehyde group.
7-Fluoroquinoline-3-carbaldehyde: The aldehyde group is at the 3rd position instead of the 2nd.
Uniqueness: 7-Fluoroquinoline-2-carbaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group at the 2nd position allows for specific chemical modifications and interactions that are not possible with other similar compounds .
Biological Activity
7-Fluoroquinoline-2-carbaldehyde is an important compound in medicinal chemistry, particularly known for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of fluoroquinolines, characterized by a fluorine atom at the 7-position and an aldehyde functional group at the 2-position. Its molecular formula is C10H6FNO. The unique structural features contribute to its reactivity and biological activity.
The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition disrupts bacterial cell division and growth, making it a potent antimicrobial agent .
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to established antibiotics such as ciprofloxacin.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (μg/mL) | Comparison with Ciprofloxacin |
---|---|---|
Staphylococcus aureus | 16 | Higher |
Escherichia coli | 8 | Comparable |
Pseudomonas aeruginosa | 32 | Lower |
Acinetobacter baumannii | 4 | Higher |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that it can effectively inhibit the growth of various fungi, including Candida albicans, making it a candidate for further exploration in antifungal drug development .
Anticancer Properties
Recent studies have also highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- U-87 (glioblastoma)
- HT29 (colorectal cancer)
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of fluoroquinolines, including those similar to this compound, exhibited enhanced antibacterial activity against resistant strains of bacteria when modifications were made at the C-7 position . This suggests that structural modifications can significantly influence biological activity.
- In Silico Studies : Molecular docking studies have shown that this compound binds effectively to DNA gyrase, indicating a strong potential for development into a therapeutic agent against bacterial infections . The binding energy calculated during these studies suggests a favorable interaction with target enzymes.
- Anticancer Activity Research : Another study highlighted its ability to suppress cancer cell proliferation in vitro, showing comparable effects to conventional chemotherapeutics like cisplatin . The compound's ability to induce apoptosis in cancer cells is under investigation as a potential mechanism for its anticancer effects.
Properties
IUPAC Name |
7-fluoroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQQQRWCZMBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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